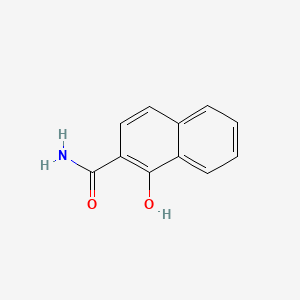

2-Naphthalenecarboxamide, 1-hydroxy-

Description

BenchChem offers high-quality 2-Naphthalenecarboxamide, 1-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenecarboxamide, 1-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-11(14)9-6-5-7-3-1-2-4-8(7)10(9)13/h1-6,13H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXWIKHKNGFJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069563 | |

| Record name | 2-Naphthalenecarboxamide, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62353-80-4 | |

| Record name | 1-Hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62353-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, 1-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062353804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 1-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Naphthalenecarboxamide, 1-hydroxy- structure and synthesis

Technical Monograph: 1-Hydroxy-2-naphthalenecarboxamide Parent Scaffold & Pharmaceutical Intermediate

Part 1: Molecular Architecture & Physicochemical Dynamics

The molecule 1-hydroxy-2-naphthalenecarboxamide (1-HNA) is not merely a structural isomer of the more common 3-hydroxy analogue (Naphthol AS precursor); it is a distinct pharmacophore characterized by a rigidified "pseudo-cyclic" conformation.

The Intramolecular Hydrogen Bond (ESIPT Core) The defining feature of 1-HNA is the strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton at C1 and the carbonyl oxygen of the amide group at C2.

-

Structural Consequence: This interaction locks the molecule into a planar conformation, reducing the rotational freedom of the amide bond.

-

Electronic Consequence: It facilitates Excited-State Intramolecular Proton Transfer (ESIPT) . Upon photoexcitation, the proton transfers from the hydroxyl oxygen to the carbonyl oxygen, creating a keto-tautomer species with a large Stokes shift. This property is exploited in fluorescent probes but also dictates the molecule's stability in biological systems.

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| CAS Registry | 7469-79-6 | Identification |

| Molecular Formula | MW: 187.20 g/mol | |

| pKa (OH) | ~8.5 - 9.0 | Lower than unsubstituted naphthol due to EWG (amide) |

| LogP | ~1.9 - 2.1 | Moderate lipophilicity; suitable for CNS penetration |

| H-Bond Donor | 2 (OH, NH) | Critical for active site binding (e.g., SIRT2) |

| Solubility | DMSO, DMF, hot EtOH | Poor in water due to planar stacking |

Part 2: Synthetic Pathways & Process Chemistry

Synthesis of 1-HNA requires circumventing two major pitfalls: decarboxylation (common in ortho-hydroxy acids) and competitive esterification .

Strategic Analysis of Routes

-

Direct Amidation (Thermal): Heating 1-hydroxy-2-naphthoic acid with ammonia often yields the ammonium salt rather than the amide. High temperatures required for dehydration can lead to decarboxylation to 1-naphthol.

-

Acid Chloride Route: Treating the acid with

requires protecting the phenolic OH (e.g., as an acetate) to prevent polymerization or formation of cyclic dimers. -

Activated Ester Aminolysis (Recommended): The conversion of the acid to a Phenyl Ester followed by aminolysis is the "Gold Standard" for laboratory and pilot-scale purity. Phenyl esters are sufficiently reactive toward amines (aminolysis) but stable enough to isolate and purify.

Diagram 1: Validated Synthesis Workflow

Caption: Comparative synthesis showing the preferred Phenyl Ester route (solid lines) versus the protection/deprotection route (dashed).

Part 3: Detailed Experimental Protocol

Methodology: Phenyl Ester Aminolysis (The "Activated Ester" Route) Objective: Synthesis of 1-hydroxy-2-naphthalenecarboxamide with >98% purity.

Step 1: Synthesis of Phenyl 1-hydroxy-2-naphthoate

-

Reagents: 1-Hydroxy-2-naphthoic acid (1.0 eq), Phenol (1.1 eq),

(0.6 eq), Toluene (Solvent). -

Procedure:

-

Suspend 1-hydroxy-2-naphthoic acid and phenol in dry toluene under

. -

Add

dropwise at room temperature. -

Heat to reflux (110°C) for 3–4 hours. Observation: HCl gas evolution ceases.

-

Cool to 80°C and pour into ice water.

-

Separate the organic layer, wash with 5%

(removes unreacted acid), then water. -

Evaporate toluene. Recrystallize the residue from ethanol.

-

Checkpoint: Product should be a white/off-white solid, mp 93–96°C.[1]

-

Step 2: Aminolysis to Primary Amide

-

Reagents: Phenyl 1-hydroxy-2-naphthoate (from Step 1), Ammonia (28% aq. or methanolic solution).

-

Procedure:

-

Dissolve the phenyl ester in warm ethanol or dioxane.

-

Add excess ammonia solution (5–10 eq).

-

Stir at 50–60°C in a sealed pressure tube for 6–12 hours. Note: The phenol leaving group is displaced by the stronger nucleophile (

). -

Concentrate the solvent. The amide usually precipitates upon cooling or addition of water.

-

Filter and wash with cold ether (to remove generated phenol).

-

Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.

-

Part 4: Pharmaceutical Utility & Mechanism[5][6][7]

The 1-hydroxy-2-naphthamide scaffold is a privileged structure in Sirtuin (SIRT) modulation and oncology.

1. SIRT2 Inhibition

SIRT2 (Sirtuin 2) is an

-

Mechanism: The 1-HNA scaffold mimics the nicotinamide moiety of

. -

Binding Mode: The amide nitrogen acts as a Hydrogen Bond Donor to the backbone of the enzyme's active site (often an isoleucine or aspartate residue), while the naphthyl ring engages in

-stacking interactions within the hydrophobic pocket (Selectivity Pocket). -

Derivatization: N-substitution (e.g., with phenyl or benzyl groups) creates "Hydroxynaphthanilides," which extend into the hydrophobic channel of SIRT2, significantly increasing potency (

often in low

2. Anticancer Activity (p53 Independent) Substituted 1-hydroxy-2-naphthanilides have shown cytotoxicity against colon cancer lines (HCT116).

-

Pathway: They induce apoptosis via mitochondrial depolarization, effective even in p53-null cells, suggesting a mechanism distinct from standard DNA-damaging agents.

Diagram 2: Pharmacophore & SAR Logic

Caption: Structure-Activity Relationship (SAR) map highlighting the critical regions for biological activity.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data must be confirmed. The OH proton signal is the most diagnostic feature due to the hydrogen bond.

Table 2: Diagnostic Spectral Data

| Technique | Signal / Peak | Interpretation |

| 1H NMR (DMSO- | Phenolic OH . Highly deshielded due to strong intramolecular H-bond. | |

| 1H NMR | Amide NH (trans to carbonyl). | |

| IR (ATR) | 1620 – 1640 | Amide I (C=O) . Shifted to lower frequency due to H-bonding (Chelete effect). |

| IR (ATR) | 3200 – 3400 | Amide NH stretch. |

| MS (ESI-) | m/z 186 | Deprotonation of the phenolic hydroxyl. |

References

-

Microwave-Assisted Synthesis of Hydroxynaphthanilides: Title: Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Source: Scientific Reports (Nature), 2019. URL:[Link]

-

SIRT2 Inhibitor Development: Title: Recent advances in the development of histone deacylase SIRT2 inhibitors.[2] Source: European Journal of Medicinal Chemistry / ResearchGate. URL:[Link]

-

Crystal Structure & H-Bonding: Title: Ammonium 1-hydroxy-2-naphthoate (Crystal Structure Evidence).[3][4] Source: Acta Crystallographica / PubMed. URL:[Link]

-

General Synthesis of Naphthoic Acid Derivatives: Title: 3-Amino-2-naphthoic Acid (Bucherer Type Reaction Context). Source: Organic Syntheses, Coll.[5] Vol. 3, p.78. URL:[Link]

Sources

Technical Monograph: 1-Hydroxy-2-Naphthamide (CAS 62353-80-4)

Topic: 1-hydroxy-2-naphthamide (CAS 62353-80-4) Content Type: Technical Monograph & Experimental Guide

Core Scaffold for Medicinal Chemistry & Azo-Coupling Systems

Executive Summary & Chemical Identity

1-Hydroxy-2-naphthamide (CAS 62353-80-4) serves as a critical bidentate scaffold in organic synthesis.[1] Structurally characterized by a naphthalene core substituted with a hydroxyl group at the C1 position and a primary amide at the C2 position, it exhibits strong intramolecular hydrogen bonding (IMHB).[1] This IMHB feature significantly influences its solubility, metabolic stability, and reactivity, making it a valuable intermediate in the development of Naphtol AS dyes and substituted naphthamide pharmacophores with antibacterial and anti-inflammatory profiles.[1]

Chemical Identity Data

| Property | Specification |

| CAS Number | 62353-80-4 |

| IUPAC Name | 1-hydroxynaphthalene-2-carboxamide |

| Molecular Formula | |

| Molecular Weight | 187.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water |

| pKa (Calculated) | ~8.5 (Phenolic OH) |

| Key Feature | Strong Intramolecular H-bond (OH |

Structural Analysis & Reactivity

The chemical behavior of 1-hydroxy-2-naphthamide is dominated by the Intramolecular Hydrogen Bond (IMHB) between the C1-hydroxyl proton and the C2-amide carbonyl oxygen.

Mechanistic Implications of IMHB[1][2]

-

Reduced Nucleophilicity: The phenolic proton is "locked," reducing the acidity of the phenol and making O-alkylation more difficult compared to non-ortho isomers.[1]

-

Carbonyl Deactivation: The H-bond donation to the carbonyl oxygen increases electron density at the carbonyl carbon, rendering it slightly less susceptible to nucleophilic attack (hydrolysis) compared to simple benzamides.[1]

-

Lipophilicity: The "closed" pseudo-ring structure formed by the H-bond masks polar groups, potentially enhancing membrane permeability in biological systems.[1]

Figure 1: Impact of Intramolecular Hydrogen Bonding on Physicochemical Properties.

Synthesis & Production Protocols

Direct amidation of 1-hydroxy-2-naphthoic acid (1-HNA) requires activation due to the electron-rich nature of the naphthalene ring and the steric/electronic effects of the ortho-hydroxyl group.[1]

Method A: The Acid Chloride Route (Standard Laboratory Scale)

This method uses thionyl chloride (

Reagents

-

Precursor: 1-Hydroxy-2-naphthoic acid (1-HNA) [CAS 86-48-6].

-

Reagent: Thionyl Chloride (

), excess.[1] -

Solvent: Toluene or Dichloromethane (DCM).[1]

-

Amine Source: Aqueous Ammonia (25%) or Ammonia gas.[1]

Step-by-Step Protocol

-

Activation: Suspend 10.0 g (53 mmol) of 1-HNA in 50 mL of dry Toluene.

-

Chlorination: Add 15 mL of Thionyl Chloride dropwise. Add a catalytic amount of DMF (2-3 drops).[1]

-

Reflux: Heat to reflux (80-110°C) for 2 hours until gas evolution (

, -

Isolation (Critical): Evaporate the solvent and excess

under reduced pressure. Do not expose the residue to moist air.[1] -

Amidation: Redissolve the crude acid chloride in 30 mL dry DCM. Cool to 0°C.[1]

-

Addition: Slowly bubble

gas through the solution OR add dropwise to a stirred solution of concentrated aqueous ammonia (excess) at 0°C. -

Workup: Stir for 1 hour. Filter the precipitate.[1] Wash with water (to remove

) and cold ethanol.[1] -

Purification: Recrystallize from Ethanol/Water (80:20).

Method B: Phenyl Ester Transamidation (High Purity)

This method avoids the unstable acid chloride and is preferred for generating high-purity amides without oligomerization.[1]

Figure 2: Phenyl Ester Transamidation Route for High-Purity Synthesis.

Pharmaceutical & Industrial Applications[1]

Medicinal Chemistry Scaffold

Researchers utilize the 1-hydroxy-2-naphthamide core as a bioisostere for salicylamides.[1]

-

Anti-inflammatory: Derivatives inhibit cyclooxygenase (COX) pathways.[1] The 1-OH group mimics the tyrosine residue interaction in various enzyme active sites.

-

Antimicrobial: Naphthamides have shown efficacy against S. aureus and C. albicans.[1] The lipophilic naphthalene tail facilitates penetration of the bacterial cell wall, while the amide headgroup interacts with peptidoglycan synthesis machinery.[1]

-

Reference: BenchChem and MedChemExpress identify naphthoic acid derivatives as inhibitors of NF-κB and MAPK signaling pathways.[1] [1]

Dye Chemistry (Naphtol AS Precursors)

While "Naphtol AS" specifically refers to the anilide (N-phenyl amide), the primary amide (CAS 62353-80-4) is the fundamental coupling component.[1]

-

Coupling Reaction: In azo dye synthesis, the diazonium salt attacks the 4-position (para to the hydroxyl) of the naphthalene ring.[1]

-

Role: The amide group at position 2 provides the necessary electron-withdrawing character to stabilize the resulting azo pigment, shifting the absorption to the red/visible spectrum.[1]

Analytical Characterization

To validate the synthesis of CAS 62353-80-4, the following spectral signatures must be confirmed:

| Technique | Expected Signature | Interpretation |

| IR (KBr) | 3300-3450 | Primary Amide |

| IR (KBr) | 1630-1650 | Amide I ( |

| 1H NMR | Phenolic | |

| 1H NMR | Aromatic Naphthalene protons | |

| MS (ESI) | m/z 188 | Protonated molecular ion |

Safety & Handling (GHS)

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory during synthesis, particularly when handling the acid chloride intermediate.[1]

References

-

BenchChem. A Comprehensive Review of the Biological Activities of Naphthoic Acid Derivatives. Retrieved from [1]

-

National Institute of Standards and Technology (NIST). 1-Hydroxy-2-naphthoic acid derivatives and properties. NIST Chemistry WebBook.[1][2] Retrieved from [1][2]

-

EPA Substance Registry Services. 2-Naphthalenecarboxamide, 1-hydroxy- (CAS 62353-80-4) Substance Details.[1][3] Retrieved from [1]

-

PubChem. 1-Hydroxy-2-naphthoic acid (Precursor) and Amide Derivatives.[1] National Library of Medicine.[1] Retrieved from [1]

Sources

Technical Guide: Spectral Characterization of 1-Hydroxy-2-naphthalenecarboxamide

This guide details the spectral characterization and experimental handling of 1-Hydroxy-2-naphthalenecarboxamide (CAS 529-36-2), a critical intermediate in the synthesis of Naphthol AS pigments and a bidentate ligand in coordination chemistry.[1]

The content is structured to provide actionable data for structural elucidation, supported by mechanistic insights into the compound's unique intramolecular hydrogen bonding.[1][2]

Executive Summary & Chemical Profile

1-Hydroxy-2-naphthalenecarboxamide (also known as 1-Hydroxy-2-naphthamide) is a bifunctional naphthalene derivative.[1] Its chemical behavior is dominated by a strong intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the amide carbonyl oxygen.[1][3] This interaction locks the molecule into a pseudo-six-membered ring, significantly influencing its NMR chemical shifts, IR absorption bands, and excited-state proton transfer (ESIPT) properties.[1][2]

| Property | Data |

| CAS Number | 529-36-2 |

| Formula | |

| Molecular Weight | 187.19 g/mol |

| Appearance | Off-white to pale yellow powder |

| Melting Point | 195–200 °C (dec.)[1][3] |

| Solubility | Soluble in DMSO, DMF, Pyridine; Sparingly soluble in Chloroform.[2][3] |

Structural Elucidation: Spectral Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the extreme deshielding of the phenolic proton due to the intramolecular hydrogen bond (IMHB).[1][3]

Solvent: DMSO-

H NMR Data (Chemical Shifts)

| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 13.80 – 14.20 | Singlet (Broad) | 1H | 1-OH | Diagnostic Peak: Highly deshielded due to strong IMHB with C=O.[1] |

| 8.30 – 8.40 | Doublet ( | 1H | Ar-H (C8) | Peri-position proton; deshielded by ring current.[1][3] |

| 8.10 – 8.25 | Broad Singlet | 1H | NH (Amide) | Restricted rotation of C-N bond renders amide protons chemically nonequivalent.[1][3] |

| 7.85 – 7.95 | Doublet ( | 1H | Ar-H (C3/4) | Ortho to amide group.[1][3] |

| 7.70 – 7.80 | Broad Singlet | 1H | NH (Amide) | Second amide proton (trans to carbonyl).[1][2][3] |

| 7.50 – 7.65 | Multiplet | 3H | Ar-H (C5, C6, C7) | Remaining aromatic ring protons.[1][2][3] |

| 7.20 – 7.30 | Doublet ( | 1H | Ar-H (C3/4) | Ortho to hydroxyl group (shielded).[1][3] |

C NMR Data

| Shift ( | Assignment | Notes |

| 172.5 | C=O (Amide) | Carbonyl carbon; shifted upfield slightly relative to esters due to amide resonance.[1][3] |

| 161.0 | C-1 (C-OH) | Deshielded ipso-carbon attached to oxygen.[1][3] |

| 136.5 | C-4a | Quaternary bridgehead carbon.[1][3] |

| 129.5 – 123.0 | C-3 to C-8 | Aromatic methine carbons. |

| 118.5 | C-8a | Quaternary bridgehead carbon.[1][3] |

| 108.5 | C-2 | Ipso-carbon to amide; shielded by ortho-hydroxyl effect.[1][3] |

Expert Insight: In CDCl

, the amide protons may merge or shift significantly, and solubility is often poor.[2] DMSO-is the standard for quality control, but be aware that trace water in DMSO appears at 3.33 ppm and can accelerate proton exchange, broadening the OH/NH signals.[1]

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the dual presence of the amide and the hydroxyl group.[1] The key feature is the "missing" sharp free O-H stretch, replaced by a broad system due to hydrogen bonding.[1][2]

| Wavenumber (cm | Vibration Mode | Assignment & Notes |

| 3350 – 3150 | Amide A band.[1][3] Two bands (asymmetric/symmetric) often visible for primary amides. | |

| 3100 – 2500 | Broad/Diffuse. The intramolecular H-bond shifts the OH stretch to lower frequencies, often overlapping with C-H stretches.[3] | |

| 1640 – 1625 | Amide I. Lower frequency than typical amides (usually ~1660-1680) due to IMHB weakening the C=O bond order.[1][3] | |

| 1590 – 1575 | Amide II. Bending vibration mixed with C-N stretch.[1][2][3] | |

| 1250 – 1230 | Phenolic C-O stretch.[1][2][3] | |

| 750 – 740 | Out-of-plane bending (4 adjacent aromatic H), characteristic of 1,2-disubstituted naphthalenes.[1] |

C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).[2][3]

| m/z (Relative Intensity) | Fragment | Interpretation |

| 187 (100%) | Molecular Ion. Highly stable aromatic system.[1][3] | |

| 170 | Loss of ammonia.[1][3] Suggests cyclization to a lactone-like species (naphtho[1,2-b]furan-2-one species) in the gas phase.[1] | |

| 142 | Subsequent loss of Carbon Monoxide. | |

| 115 | Typical naphthalene fragmentation series (loss of substituent ring).[1][3] |

Experimental Protocols

Protocol A: Synthesis via Methyl Ester Aminolysis

This method is preferred over the acid chloride route for maintaining high purity and avoiding aggressive reagents that may affect the phenolic ring.[1]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol (2.02 g) of Methyl 1-hydroxy-2-naphthoate in 30 mL of methanol in a round-bottom flask.

-

Aminolysis: Add 50 mL of saturated methanolic ammonia (or 25% aq.

, though reaction is slower).[1][2][3] -

Reaction: Seal the vessel and stir at room temperature for 24–48 hours. Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1).[1][2][3] The ester spot (

) should disappear, replaced by the lower -

Workup:

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Validation: Check melting point (Target: 195–200 °C).

Protocol B: Sample Preparation for NMR

To ensure the "Trustworthiness" of spectral data (avoiding exchange broadening):

-

Drying: Dry the solid product in a vacuum desiccator over

for 4 hours to remove lattice water. -

Solvent: Use ampoule-grade DMSO-

(99.9% D) containing 0.03% TMS. -

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

-

Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Characterization Logic & Workflow

The following diagram illustrates the logical flow for validating the structure of 1-Hydroxy-2-naphthamide, distinguishing it from its isomers (e.g., 3-hydroxy-2-naphthamide) and precursors.

Caption: Structural validation workflow emphasizing the diagnostic downfield NMR shift of the hydroxyl proton.

References

-

Biological Magnetic Resonance Data Bank (BMRB). Spectral Data for 1-hydroxy-2-naphthoic acid (Precursor Analog). Entry bmse000689.[1][2][3] [Link]

-

NIST Chemistry WebBook. IR and Mass Spectral Data for Naphthalene Derivatives. [Link][1][2][3]

-

PubChem. Compound Summary: 1-Hydroxy-2-naphthohydrazide (Structural Analog). [Link][1][3]

-

European Patent Office. Method for producing naphthalene carboxylic acid amide compound (EP1867629A2). [Link][1][2][3]

-

Hansen, P. E. "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds."[1][2][3] Molecules, 2017, 22(4), 552.[2][3][4] (Mechanistic grounding for the >13 ppm OH shift). [Link][3]

Sources

- 1. 1-Naphthalenethiol - Wikipedia [en.wikipedia.org]

- 2. bmse000689 1-hydroxy-2-naphthoic Acid at BMRB [bmrb.io]

- 3. 1-Hydroxy-2-naphthohydrazide | C11H10N2O2 | CID 348639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

Biological Potential of Naphthalenecarboxamide Derivatives: A Technical Guide

Executive Summary The naphthalenecarboxamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple aliphatic amides, the naphthalene core provides a rigid, lipophilic planar anchor that facilitates π-π stacking interactions within enzyme active sites (e.g., Kinases) or between DNA base pairs. This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for developing these derivatives into potent therapeutic agents.

Part 1: Chemical Architecture & SAR Analysis

The biological efficacy of naphthalenecarboxamide derivatives hinges on the interplay between the lipophilic naphthalene engine and the hydrogen-bonding capability of the carboxamide linker.

The Pharmacophore Triad

-

Region A (Naphthalene Core): Acts as the hydrophobic anchor. Substitution at positions 1, 4, or 6 modulates lipophilicity (LogP) and electronic density. Electron-donating groups (EDGs) like -OCH₃ often enhance π-stacking capability.

-

Region B (Carboxamide Linker): The critical H-bond donor/acceptor motif. It orients the molecule within the binding pocket, often interacting with the "hinge region" of kinase domains (e.g., EGFR, VEGFR).

-

Region C (Terminal Amine/Aryl Group): The "warhead" or selectivity determinant. Bulky aryl groups target hydrophobic pockets, while basic side chains (e.g., morpholine, piperazine) improve solubility and lysosomal trapping.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing naphthalenecarboxamide derivatives based on the desired biological target.

Figure 1: SAR optimization logic distinguishing between Kinase inhibition and DNA targeting pathways.

Part 2: Mechanistic Pharmacology

Anticancer Mechanisms

Naphthalenecarboxamides function primarily as dual-mechanism agents :

-

Kinase Inhibition: They act as ATP-competitive inhibitors. The amide nitrogen forms a hydrogen bond with the hinge region amino acids (e.g., Met793 in EGFR), while the naphthalene ring occupies the hydrophobic back pocket.

-

Tubulin Polymerization Inhibition: Certain derivatives, particularly those with enamide linkers, bind to the colchicine site of tubulin, disrupting microtubule dynamics and forcing cells into G2/M arrest.

Antimicrobial Potential

Recent studies highlight the efficacy of these derivatives against MRSA and M. tuberculosis.

-

Mechanism: Disruption of the bacterial cell membrane potential and generation of Reactive Oxygen Species (ROS). The planar structure allows insertion into the lipid bilayer, increasing permeability.

Part 3: Quantitative Data Summary

The following table synthesizes potency data (IC₅₀) from recent high-impact studies, comparing naphthalenecarboxamide derivatives against standard care drugs.

| Compound Class | Target Cell Line / Enzyme | IC₅₀ / MIC | Reference Standard | Relative Potency |

| Naph-Enamide (5f) | Huh-7 (Liver Cancer) | 2.62 µM | Doxorubicin (7.20 µM) | 2.7x More Potent |

| Naph-Pyrazoline (9g) | EGFR Kinase (Enzyme) | 267 nM | Erlotinib (57 nM) | Moderate |

| Naph-Chalcone (2j) | A549 (Lung Cancer) | 7.84 µM | Cisplatin (>10 µM) | Comparable |

| Naph-Thiourea (17b) | MRSA (Bacteria) | 0.06 µg/mL | Vancomycin (1.0 µg/mL) | 16x More Potent |

Table 1: Comparative potency analysis. Note the significant potency of specific derivatives against resistant bacterial strains (MRSA).[1]

Part 4: Experimental Protocols

Synthesis: The Acid Chloride Activation Method

Rationale: Direct condensation of carboxylic acids with amines often suffers from low yields due to competing salt formation. The acid chloride route ensures high reactivity and is robust for sterically hindered naphthalene acids.

Reagents:

-

Naphthalene-2-carboxylic acid (Starting material)

-

Thionyl chloride (SOCl₂) (Activator)

-

Substituted Aniline/Amine (Nucleophile)

-

Triethylamine (Et₃N) (Base scavenger)

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Activation: In a dry 100 mL Round Bottom Flask (RBF), dissolve 5.0 mmol of naphthalene-2-carboxylic acid in 20 mL anhydrous DCM.

-

Chlorination: Add 1.5 equivalents of SOCl₂ dropwise at 0°C. Add a catalytic drop of DMF. Reflux for 3 hours until gas evolution (HCl/SO₂) ceases.

-

Evaporation: Remove excess SOCl₂ under reduced pressure. Critical: Co-evaporate with toluene (2x) to remove traces of thionyl chloride.

-

Coupling: Re-dissolve the crude acid chloride in 10 mL DCM. Add this solution dropwise to a mixture of the target amine (5.0 mmol) and Et₃N (6.0 mmol) in 15 mL DCM at 0°C.

-

Workup: Stir at room temperature for 12 hours. Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃, then brine. Dry over Na₂SO₄.[2]

-

Purification: Recrystallize from Ethanol or perform Column Chromatography (Hexane:EtOAc gradient).

Bioassay: In Vitro Kinase Inhibition (EGFR)

Rationale: To validate the mechanism of action, a cell-free kinase assay is superior to cellular MTT assays as it eliminates transport variables.

Protocol:

-

Preparation: Use a commercially available EGFR Kinase Assay Kit (e.g., ADP-Glo™). Prepare 10 mM stock solutions of the naphthalenecarboxamide derivative in DMSO.

-

Incubation: In a 384-well plate, add 2 µL of compound (variable concentrations: 1 nM to 10 µM), 4 µL of EGFR enzyme (0.5 ng/µL), and 4 µL of substrate (Poly Glu:Tyr).

-

Reaction Start: Initiate by adding 2 µL of ATP (10 µM). Incubate at 25°C for 60 minutes.

-

Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate 40 mins. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

-

Analysis: Measure luminescence. Plot RLU vs. Log[Concentration] to calculate IC₅₀ using non-linear regression (GraphPad Prism).

Part 5: Pathway Visualization

The following diagram details the intracellular cascade triggered by naphthalenecarboxamide-mediated EGFR inhibition, leading to apoptosis.

Figure 2: Signal transduction blockade. The derivative inhibits EGFR, halting the PI3K/AKT survival pathway and tipping the Bcl-2/Bax balance toward apoptosis.

References

-

Hue, B.T.B., et al. (2018). "Synthesis and cytotoxicity evaluation of naphthalenecarboxamide derivatives." Can Tho University Journal of Science.[3]

-

Bhat, A., et al. (2024).[4] "An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents." Anti-Cancer Agents in Medicinal Chemistry.

-

El-Mekabaty, A., et al. (2025). "New naphthalene-containing enamides: synthesis, structural insights and biological screening." RSC Advances.

-

BenchChem Protocols. (2025). "Synthesis of Naphthalene Derivatives for Drug Discovery: Application Notes and Protocols."

-

Gandin, V., et al. (2015). "Targeting kinases with anilinopyrimidines and naphthalene derivatives." Scientific Reports.[5]

Sources

- 1. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and cytotoxicity evaluation of naphthalenecarboxamide derivatives | CTU Journal of Innovation and Sustainable Development [ctujs.ctu.edu.vn]

- 4. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Hydroxy-2-Naphthalenecarboxamide (Naphthol AS): From Historical Dye Component to Modern Bioactive Scaffold

Abstract

This technical guide provides a comprehensive overview of 1-hydroxy-2-naphthalenecarboxamide, historically known as Naphthol AS. Initially developed as a pivotal coupling component in the synthesis of azoic dyes, this molecule and its derivatives have garnered significant interest in contemporary medicinal chemistry. This document traces the journey of 1-hydroxy-2-naphthalenecarboxamide from its discovery in the burgeoning German dye industry of the early 20th century to its current exploration as a versatile scaffold for the development of novel therapeutic agents. We will delve into its synthesis, the mechanism of its application in dyeing, and the burgeoning field of its bioactive derivatives, offering insights for researchers, scientists, and drug development professionals.

A Historical Perspective: The Dawn of Azoic Dyes and the Genesis of Naphthol AS

The story of 1-hydroxy-2-naphthalenecarboxamide is intrinsically linked to the rapid advancements in synthetic dye chemistry in the late 19th and early 20th centuries. The German dye industry, in particular, was a hotbed of innovation, moving away from natural dyes to more vibrant and durable synthetic alternatives.[1][2]

In 1911, a significant breakthrough was made by chemists at K. Oehler Anilin- und Anilinfarbenfabrik Offenbach in Germany. They discovered that the anilide of 3-hydroxy-2-naphthoic acid, which they named Naphthol AS, was an excellent precursor for producing dyes on wool.[3] The "AS" in its name is derived from the German "Anilid Säure," meaning anilide acid. This discovery marked a pivotal moment in the development of azoic dyes, also known as "ice colors" due to the low temperatures required for the diazotization process.[4]

Prior to this, β-naphthol was a commonly used coupling component. However, Naphthol AS and its subsequent derivatives offered superior substantivity to cellulosic fibers like cotton, leading to dyes with enhanced wash fastness.[5][6] This "in-grain" dyeing process, where the insoluble dye is formed directly within the fiber, was a significant advancement in textile dyeing. The Naphthol AS series of compounds quickly expanded, with various substitutions on the anilide ring leading to a wide palette of colors.[5] These pigments, first marketed as Grela Reds, became widely popular by the 1930s under the production of IG Farben.[7]

Synthesis of 1-Hydroxy-2-Naphthalenecarboxamide: A Methodological Deep Dive

The most common and established method for the synthesis of 1-hydroxy-2-naphthalenecarboxamide is the condensation of 3-hydroxy-2-naphthoic acid with aniline. This reaction typically requires the activation of the carboxylic acid group to facilitate amide bond formation.

Reaction Mechanism: The Role of Phosphorus Trichloride

Phosphorus trichloride (PCl₃) is a frequently employed reagent for this transformation. The mechanism involves the activation of the carboxylic acid by PCl₃ to form a highly reactive acylating intermediate.

Caption: Proposed reaction mechanism for the PCl₃-mediated synthesis of 1-hydroxy-2-naphthalenecarboxamide.

In this proposed mechanism, the carboxylic acid reacts with phosphorus trichloride to form an acyl chlorophosphite intermediate. This intermediate can then either directly react with aniline or, more likely, eliminate phosphorous acid to form the corresponding acyl chloride. The highly electrophilic acyl chloride readily reacts with the nucleophilic aniline to form the stable amide bond of 1-hydroxy-2-naphthalenecarboxamide.[8][9][10] The reaction is typically carried out in a high-boiling point, inert solvent such as xylene or chlorobenzene to facilitate the removal of water and drive the reaction to completion.[11]

Experimental Protocol: Laboratory-Scale Synthesis

The following is a generalized protocol for the laboratory synthesis of 1-hydroxy-2-naphthalenecarboxamide.

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Aniline

-

Phosphorus trichloride (PCl₃)

-

Dry xylene or chlorobenzene

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend 3-hydroxy-2-naphthoic acid in dry xylene.

-

Heat the suspension to reflux to remove any residual water via azeotropic distillation.

-

Cool the mixture to approximately 80-90°C and add aniline.

-

Slowly add a solution of phosphorus trichloride in dry xylene to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and slowly add it to a dilute sodium hydroxide solution to neutralize the acidic byproducts and dissolve the product.

-

Separate the aqueous layer and wash it with an organic solvent to remove any unreacted aniline.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the crude 1-hydroxy-2-naphthalenecarboxamide.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.

Causality in Experimental Choices:

-

Dry Solvent: The use of a dry, high-boiling solvent like xylene serves two purposes: it ensures an anhydrous environment to prevent the hydrolysis of PCl₃ and the acyl chloride intermediate, and its high boiling point allows for a sufficient reaction temperature to drive the condensation.

-

Slow Addition of PCl₃: The slow addition of the reactive PCl₃ helps to control the exothermicity of the reaction and prevent the formation of unwanted byproducts.

-

Basic Work-up: The initial basic work-up with NaOH is crucial for separating the phenolic product from non-acidic impurities. The product, being a phenol, is deprotonated to its water-soluble sodium salt.

-

Acidic Precipitation: Subsequent acidification re-protonates the phenoxide, causing the water-insoluble product to precipitate, allowing for its isolation.

The Chemistry of Color: Application in Azoic Dyeing

The primary industrial application of 1-hydroxy-2-naphthalenecarboxamide is as a coupling component in the formation of azoic dyes. This process occurs in two main stages: diazotization and coupling.

Diazotization of Aromatic Amines

In the first step, a primary aromatic amine, referred to as the "base," is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5°C).[5]

The Coupling Reaction

The fabric, typically cotton, is first impregnated with an alkaline solution of 1-hydroxy-2-naphthalenecarboxamide (the coupling component). The fabric is then treated with the cold diazonium salt solution. The electrophilic diazonium ion attacks the electron-rich naphthol ring, usually at the position para to the hydroxyl group, in an electrophilic aromatic substitution reaction to form the highly colored, insoluble azo dye directly within the fibers.[4][5]

Caption: The two-step process of azoic dyeing using 1-hydroxy-2-naphthalenecarboxamide.

A Modern Renaissance: Bioactive Derivatives of 1-Hydroxy-2-Naphthalenecarboxamide

In recent years, the 1-hydroxy-2-naphthalenecarboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The ability to readily modify the anilide portion of the molecule allows for the fine-tuning of its physicochemical properties and biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1-hydroxy-2-naphthalenecarboxamide derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, often through mechanisms independent of the p53 tumor suppressor protein. The proposed mechanism of action for some of these derivatives involves intercalation into DNA.

Structure-Activity Relationship (SAR) Insights: The nature and position of substituents on the anilide ring play a crucial role in determining the anticancer potency.

| Substituent on Anilide Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Fluoro | HCT116 (colon) | > 25 | [12] |

| 4-Chloro | HCT116 (colon) | 16.20 | [12] |

| 4-Bromo | HCT116 (colon) | 11.53 | [12] |

| 3,5-Dichloro | HCT116 (colon) | 9.87 | [12] |

As shown in the table, increasing the lipophilicity and electron-withdrawing nature of the substituents on the anilide ring generally leads to an increase in anticancer activity against the HCT116 colon cancer cell line.

Antimicrobial and Antimycobacterial Activity

Derivatives of 1-hydroxy-2-naphthalenecarboxamide have also demonstrated promising activity against a range of bacterial and mycobacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR) Insights: The antimicrobial activity is also highly dependent on the substitution pattern of the anilide ring.

| Substituent on Anilide Ring | Organism | MIC (µM) | Reference |

| 2-Propoxyphenyl | MRSA | 12 | [4] |

| 2-(But-2-yloxy)phenyl | M. tuberculosis H37Ra | 23 | [4] |

| 3-(Prop-2-yloxy)phenyl | M. tuberculosis H37Ra | 24 | [4] |

These findings highlight the potential of this scaffold in the development of new anti-infective agents.

Other Biological Activities

The versatility of the 1-hydroxy-2-naphthalenecarboxamide scaffold extends to other therapeutic areas:

-

Cestodicidal Agents: Certain derivatives have shown potent activity against tapeworms, with some compounds demonstrating 100% clearance of Hymenolepis nana infection in rats at low doses.[13]

-

Enzyme Inhibitors: The structural features of these compounds make them attractive candidates for the design of inhibitors for various enzymes. SAR studies are ongoing to explore their potential in this area.[14][15][16]

-

Antiviral Agents: While less explored, some naphthalimide derivatives, which share structural similarities, have shown antiviral activity, suggesting a potential avenue for future research with 1-hydroxy-2-naphthalenecarboxamide derivatives.[17][18]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 1-hydroxy-2-naphthalenecarboxamide is essential for its application in both materials science and drug discovery.

Physicochemical Properties:

| Property | Value | Reference |

| IUPAC Name | 3-Hydroxy-N-phenylnaphthalene-2-carboxamide | [3] |

| CAS Number | 92-77-3 | |

| Molecular Formula | C₁₇H₁₃NO₂ | [3] |

| Molecular Weight | 263.29 g/mol | [3] |

| Melting Point | 243-250 °C | |

| Appearance | White to off-white powder | [19] |

| Solubility | Soluble in ethyl acetate, slightly soluble in methanol. Insoluble in water. | [19] |

Spectroscopic Data (Predicted/Referenced):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the naphthalene and aniline rings, as well as distinct signals for the hydroxyl and amide protons. The exact chemical shifts would be dependent on the solvent used.[19][20]

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the seventeen carbon atoms in the molecule, with the carbonyl carbon appearing downfield.[20]

-

FT-IR (cm⁻¹): Key vibrational bands would include a broad O-H stretch for the hydroxyl group, an N-H stretch for the amide, and a strong C=O stretch for the amide carbonyl group.[20]

Conclusion and Future Outlook

1-Hydroxy-2-naphthalenecarboxamide, a molecule with a rich history in the dye industry, is experiencing a resurgence of interest in the scientific community. Its straightforward synthesis, coupled with the ease of derivatization, makes it an attractive scaffold for the development of new materials and therapeutic agents. While its role in azoic dyeing remains significant, the future of Naphthol AS and its derivatives lies in the exploration of their biological activities. The promising anticancer, antimicrobial, and other therapeutic properties of its derivatives warrant further investigation. Future research should focus on elucidating the precise mechanisms of action of these bioactive compounds, optimizing their potency and selectivity through further SAR studies, and exploring their potential in preclinical and clinical settings. The journey of 1-hydroxy-2-naphthalenecarboxamide from a simple dye component to a complex bioactive molecule is a testament to the enduring power of organic chemistry to address contemporary scientific challenges.

References

-

Structure–activity relationship summary of tested compounds. - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

-

How aniline react with carboxylic acid and carboxylic acid derivatives? - Quora. (2017, February 24). Retrieved February 27, 2026, from [Link]

-

CAS No : 92-77-3 | Product Name : Naphtol AS | Pharmaffiliates. (n.d.). Retrieved February 27, 2026, from [Link]

-

Antiviral activity of amide-appended α-hydroxytropolones against herpes simplex virus-1 and -2. (n.d.). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

-

Naphthol AS - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

-

Dubey, S. K., Singh, A. K., Singh, H., Sharma, S., Iyer, R. N., Katiyar, J. C., Goel, P., & Sen, A. B. (1978). Synthesis of substituted 1-hydroxy-2-naphthanilides as potential cestodicidal agents. Journal of Medicinal Chemistry, 21(11), 1178–1181. [Link]

-

Recent Developments in the Application of Azoic Dyes - ResearchGate. (2025, August 7). Retrieved February 27, 2026, from [Link]

-

Naphthol Dyes and Dyeing Process, Stripping and Fastness Properties - Textile Learner. (2021, December 26). Retrieved February 27, 2026, from [Link]

-

Shteinberg, L. Y. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal, 89(1), 46-54. [Link]

-

Azo Dyes: History and Synthesis | PDF - Scribd. (n.d.). Retrieved February 27, 2026, from [Link]

-

Azo Dyes: History, Uses, and Synthesis - PSIBERG. (2022, July 18). Retrieved February 27, 2026, from [Link]

-

Class 12 Chemistry To Prepare A Sample Of 2 Naphthol Aniline Experiment - Vedantu. (n.d.). Retrieved February 27, 2026, from [Link]

-

The Synthesis of Azo Dyes - UNB. (n.d.). Retrieved February 27, 2026, from [Link]

-

Reaction of carboxylic acid with phosphorus trichloride - Chemistry Stack Exchange. (2020, August 1). Retrieved February 27, 2026, from [Link]

-

Gonec, T., Zadrazilova, I., Nevin, E., Kauerova, T., Pesko, M., Kos, J., Oravec, M., Kollar, P., Coffey, A., O'Mahony, J., Cizek, A., Kralova, K., & Jampilek, J. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9767–9789. [Link]

-

Synthesis of ring-substituted 3-hydroxynaphthalene-2-carboxanilides 1–8c. - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

-

Amide coupling reaction between a carboxylic acid and aniline derivatives - Reddit. (2026, January 30). Retrieved February 27, 2026, from [Link]

-

Hydro-lipophilic properties of chlorinated and brominated 1-hydroxynaphthalene-2-carboxanilides - Sciforum : Event management platform. (2024, November 14). Retrieved February 27, 2026, from [Link]

-

Shteinberg, L. Y. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Ukrainian Chemistry Journal, 89(1), 46-54. [Link]

-

Synthesis, Antiviral and Cytostatic Activity of New Series of Naphthalimide Derivatives - ResearchGate. (2023, November 21). Retrieved February 27, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved February 27, 2026, from [Link]

-

Reaction of carboxylic acids with PCl5 andPCl3 and SOCl2 - YouTube. (2018, August 25). Retrieved February 27, 2026, from [Link]

-

Strauss, E., & Leaf, J. (2006). Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors. Bioorganic & medicinal chemistry, 14(4), 1073–1085. [Link]

-

The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene - SciELO. (n.d.). Retrieved February 27, 2026, from [Link]

-

Naphthol. (n.d.). ScienceDirect. Retrieved February 27, 2026, from [Link]

-

Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity - Semantic Scholar. (2023, January 25). Retrieved February 27, 2026, from [Link]

-

Flavonoids Antiviral Effects: Focusing on Entry Inhibition of Influenza and Coronavirus. (2024, March 30). Retrieved February 27, 2026, from [Link]

-

Design and Synthesis of Three Naphthol Derivatives Using Several Strategies | Asian Journal of Chemistry. (2014, September 1). Retrieved February 27, 2026, from [Link]

-

[Antiviral activity of derivatives of aldehydophenols, aldehydo- naphthols and sugar derivatives] - PubMed. (n.d.). Retrieved February 27, 2026, from [Link]

-

Structure-Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family - PubMed. (2020, September 10). Retrieved February 27, 2026, from [Link]

-

(PDF) Design and Synthesis of Three Naphthol Derivatives Using Several Strategies - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

-

Reconstructing a forgotten success engine: How Germany dominated the dye industry. (2025, December 7). Retrieved February 27, 2026, from [Link]

-

The Genesis of the German Dye Industry in the Nineteenth Century - Wollheim Memorial. (n.d.). Retrieved February 27, 2026, from [Link]

- CN1026232C - Preparation method of 2-hydroxy-3-naphthoic acid with content of 99% - Google Patents. (n.d.).

-

Naphthol pigment - CAMEO. (2025, May 26). Retrieved February 27, 2026, from [Link]

-

Bright Colours from the Past | springerprofessional.de. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

- 1. Reconstructing a forgotten success engine: How Germany dominated the dye industry - Intelligent Organisations [intelligente-organisationen.de]

- 2. Wollheim Memorial [wollheim-memorial.de]

- 3. Naphthol AS - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [guidechem.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. ucj.org.ua [ucj.org.ua]

- 12. researchgate.net [researchgate.net]

- 13. Naphthol AS | CAS 92-77-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors [creative-enzymes.com]

- 16. Structure-activity relationships and enzyme inhibition of pantothenamide-type pantothenate kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. adipogen.com [adipogen.com]

- 20. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Notes & Protocols: 1-Hydroxy-2-naphthalenecarboxamide in Medicinal Chemistry

Executive Summary

The 1-hydroxy-2-naphthalenecarboxamide (commonly referred to as 1-hydroxy-2-naphthamide) scaffold is a highly versatile pharmacophore in modern medicinal chemistry[1]. Characterized by a planar aromatic naphthalene ring, a hydrogen-bond-donating hydroxyl group, and an adaptable carboxamide linker, this motif provides a unique combination of lipophilicity and target-specific docking capabilities[1]. As a Senior Application Scientist, I have structured this technical guide to detail three distinct, field-proven applications of this scaffold: as a serine protease inhibitor for neurodegenerative diseases, as a non-hydroxamate metal chelator for antimicrobial targets, and as a highly reactive precursor for PET neuroimaging radioligands.

Neurodegenerative Therapeutics: Kallikrein 6 (KLK6) Inhibition

Mechanistic Rationale

Human kallikrein 6 (KLK6) is a serine protease heavily implicated in the demyelination processes characteristic of Multiple Sclerosis (MS) and other neurodegenerative conditions (2[2]). Traditional inhibitors often lack specificity or fail to cross the blood-brain barrier (BBB). Derivatives such as N-(4-(aminomethyl)phenyl)-1-hydroxy-2-naphthamide function as potent, reversible inhibitors of KLK6[2].

Causality of Design: The 1-hydroxy-2-naphthamide core is critical for target engagement. The planar naphthalene system engages in strong hydrophobic interactions within the S1/S2 sub-pockets of the protease. Simultaneously, the hydroxyl and carboxamide groups form essential hydrogen bonds with the catalytic triad, stabilizing the enzyme-inhibitor complex without irreversible covalent modification[2].

Logical flow of KLK6 reversible inhibition by 1-hydroxy-2-naphthamide derivatives.

Protocol 1: Fluorogenic In Vitro KLK6 Inhibition Assay

Objective: To validate the reversible inhibition of KLK6 and determine the IC50 of synthesized 1-hydroxy-2-naphthamide derivatives.

-

Buffer Assembly: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA). Scientific Insight: The inclusion of Tween-20 and BSA mimics physiological ionic strength while preventing non-specific enzyme adsorption to the microplate walls, ensuring a self-validating baseline.

-

Enzyme Equilibration: Dilute recombinant human KLK6 to a final well concentration of 0.5 nM. Causality: A low enzyme concentration ensures steady-state kinetics and prevents substrate depletion artifacts during the linear phase of the reaction.

-

Inhibitor Pre-incubation: Add the 1-hydroxy-2-naphthamide derivative (serial dilutions from 10 µM to 0.1 nM) to the enzyme. Incubate at 37°C for 30 minutes. Causality: Pre-incubation is mandatory for reversible inhibitors to reach thermodynamic equilibrium in the S1 pocket prior to substrate competition.

-

Reaction Initiation: Add the fluorogenic substrate Boc-Val-Pro-Arg-AMC (final concentration 50 µM).

-

Kinetic Readout: Monitor fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 20 minutes. Calculate the initial velocity (

) and derive the IC50 using a 4-parameter logistic non-linear regression model.

Antimicrobial Drug Development: DXR Reductase Inhibition

Mechanistic Rationale

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is a critical enzyme in the non-mevalonate (MEP) pathway of isoprenoid biosynthesis, essential for pathogens like Mycobacterium tuberculosis and Plasmodium falciparum (3[3]). Standard inhibitors rely on a hydroxamate group to chelate the active site's

Causality of Design: N-Benzyl-1-hydroxy-2-naphthamide was engineered as a non-hydroxamate lipophilic inhibitor[3]. The 1-hydroxy-2-carboxamide motif acts as a bidentate metal-binding group (MBG), successfully chelating the divalent metals. The bulky naphthalene ring drastically improves membrane permeability compared to highly polar hydroxamates, overcoming previous pharmacokinetic limitations[3].

Mechanism of DXR enzyme inhibition via non-hydroxamate metal chelation.

Protocol 2: Spectrophotometric DXR Enzyme Assay

Objective: To quantify the inhibition of DXR-mediated NADPH oxidation.

-

Buffer Assembly: Prepare 50 mM Tris-HCl (pH 7.5) containing 2 mM

(or -

Cofactor and Inhibitor Addition: Mix 150 µM NADPH, the 1-hydroxy-2-naphthamide inhibitor (varying concentrations), and 10 nM recombinant DXR.

-

Substrate Trigger: Initiate the reaction by adding 200 µM 1-deoxy-D-xylulose 5-phosphate (DXP).

-

Spectrophotometric Tracking: Measure the decrease in absorbance at 340 nm (indicative of NADPH oxidation to

) over 10 minutes at 37°C. -

Validation: A control well lacking the inhibitor must show rapid linear absorbance decay. The degree of slope flattening in test wells correlates directly to the metal-chelating efficacy of the naphthamide derivative.

Neuroimaging: PET Radioligand Synthesis for Dopamine D3 Receptors

Mechanistic Rationale

Mapping Dopamine D3 receptors in vivo is crucial for understanding schizophrenia and substance abuse. The 1-hydroxy-2-naphthalenecarboxamide structure is utilized as a precursor for synthesizing

Causality of Design: The phenolic hydroxyl group at the 1-position of the naphthamide is highly acidic due to resonance stabilization from the aromatic ring and the electron-withdrawing carboxamide[4]. This allows for rapid, selective deprotonation and subsequent nucleophilic attack on

Rapid 11C-radiosynthesis workflow utilizing the 1-hydroxy-2-naphthamide precursor.

Protocol 3: Rapid [11C] O-Methylation Workflow

Objective: Synthesize a >99% radiochemically pure

-

Precursor Activation: Dissolve 1.0 mg of the des-methyl precursor in 300 µL of anhydrous HMPA (or DMSO)[4]. Add 2 µL of 1M tBuOK. Causality: tBuOK quantitatively deprotonates the 1-hydroxyl group, creating a highly reactive phenoxide nucleophile.

-

Radiolabeling: Trap cyclotron-produced

into the precursor solution at room temperature. -

Thermal Alkylation: Heat the sealed reaction vessel to 80°C for exactly 5 minutes[4]. Scientific Insight: Prolonged heating leads to radiolytic degradation; a strict 5-minute window maximizes O-methylation yield while preserving specific radioactivity.

-

Quenching & Purification: Quench with 1 mL of HPLC mobile phase. Inject onto a semi-preparative RP-HPLC column (C18). Collect the radioactive fraction corresponding to the O-methylated product.

-

Formulation: Evaporate the HPLC solvent, reconstitute in sterile saline with 10% ethanol, and pass through a 0.22 µm sterile filter for immediate intravenous injection.

Quantitative Data Summary

| Application Area | Target Enzyme/Receptor | 1-Hydroxy-2-naphthamide Derivative | Key Pharmacological Metric | Primary Structural Advantage |

| Neurodegeneration | Kallikrein 6 (KLK6) | N-(4-(aminomethyl)phenyl)-1-hydroxy-2-naphthamide | Reversible | High BBB permeability, non-covalent S1/S2 pocket binding |

| Antimicrobial | DXR Reductase | N-Benzyl-1-hydroxy-2-naphthamide | NADPH Oxidation Inhibition | Replaces toxic/unstable hydroxamate group |

| PET Neuroimaging | Dopamine D3 Receptor | >99% Radiochemical Purity | Rapid radiolabeling kinetics ( |

References

-

CymitQuimica. "CAS 5254-41-1: N-[2-[2-(Acetylamino)phenyl]ethyl] - CymitQuimica". 1

-

National Institutes of Health (PMC). "Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies". 3

-

Google Patents. "US11541023B2 - Compounds and compositions for the treatment of neurodegenerative and inflammatory diseases". 2

-

ACS Publications. "11C-Labeling of N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]arylcarboxamide Derivatives and Evaluation as Potential Radioligands for PET Imaging of Dopamine D3 Receptors". 4

Sources

- 1. CAS 5254-41-1: N-[2-[2-(Acetylamino)phenyl]ethyl]-1-hydrox… [cymitquimica.com]

- 2. US11541023B2 - Compounds and compositions for the treatment of neurodegenerative and inflammatory diseases - Google Patents [patents.google.com]

- 3. Design and synthesis of non-hydroxamate lipophilic inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase (DXR): in silico, in vitro and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: 1-Hydroxy-2-Naphthalenecarboxamide as a Ratiometric ESIPT Probe

Executive Summary

This technical guide details the application of 1-hydroxy-2-naphthalenecarboxamide (1-HNC) as a versatile fluorescent probe. Unlike conventional rigid fluorophores (e.g., fluorescein, rhodamine), 1-HNC operates via Excited-State Intramolecular Proton Transfer (ESIPT) .[1] This mechanism grants it a unique sensitivity to its immediate proton environment, enabling two primary applications:[1]

-

Ratiometric Water Sensing in Organic Solvents: Quantifying trace moisture in aprotic solvents (e.g., Acetonitrile, THF) via Enol-Keto emission switching.[1]

-

Anion Recognition: Selective detection of basic anions (F⁻, AcO⁻, CN⁻) through proton-transfer perturbation.[1]

This document provides the theoretical grounding, step-by-step protocols, and validation criteria required to deploy 1-HNC in drug development and materials science workflows.

Mechanism of Action: The ESIPT Cycle[1][2]

To use 1-HNC effectively, one must understand the four-level photocycle. The molecule exists in two tautomeric forms: the Enol (E) and the Keto (K) .[1][2]

-

Ground State (Enol): In non-polar or aprotic environments, 1-HNC forms a robust intramolecular hydrogen bond between the hydroxyl proton (-OH) and the amide carbonyl oxygen (=O).[1]

-

Excitation: Upon UV excitation (~340–360 nm), the acidity of the -OH and the basicity of the =O[1] increase dramatically.[3][4]

-

Proton Transfer: A proton transfers ultrafast (<100 fs) from oxygen to oxygen, forming the Excited Keto (K)* species.[1]

-

Emission: The K* species relaxes to the ground state, emitting a photon.[1] Because the K* state is structurally distinct from the E* state, this emission is highly red-shifted (large Stokes shift, typically >100 nm).[1]

The Sensing Principle: External stimuli (water, anions) disrupt the intramolecular hydrogen bond.[1] This blocks the proton transfer, forcing emission from the Enol (E)* state (blue/UV) or quenching fluorescence entirely.[1] This switch allows for ratiometric sensing (comparing Intensity_Keto / Intensity_Enol), which eliminates concentration-dependent errors.[1]

Diagram 1: The ESIPT Photophysics Cycle[1]

Caption: The ESIPT photocycle of 1-HNC. In non-polar media, the green path dominates (Red-shifted emission).[1] Perturbations (yellow) force the blue path (Blue-shifted emission).[1]

Application 1: Ratiometric Water Sensing in Organic Solvents

Drug development often requires strictly anhydrous solvents (e.g., for Grignard reactions or moisture-sensitive API synthesis).[1] 1-HNC acts as a "molecular hygrometer."

Protocol A: Preparation and Calibration

Reagents:

-

1-Hydroxy-2-naphthalenecarboxamide (Solid, >98% purity).[1]

-

Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF).[1]

-

Milli-Q Water (for calibration).

Step-by-Step Workflow:

-

Stock Solution Preparation:

-

Dissolve 1.87 mg of 1-HNC (MW: 187.19 g/mol ) in 10 mL of anhydrous ACN to create a 1.0 mM stock .

-

Store in an amber vial at 4°C. Stable for 1 month.

-

-

Working Solution:

-

Dilute the stock to 10 µM in the test solvent (e.g., 20 µL stock into 1.98 mL solvent).

-

Note: Absorbance at excitation wavelength should be < 0.1 OD to avoid inner-filter effects.

-

-

Spectral Acquisition (Calibration):

-

Titration:

-

Add water in increments (0.1% v/v steps) to the cuvette.

-

Mix by inversion (do not vortex vigorously to avoid aeration bubbles).[1]

-

Record spectra after each addition.

-

Data Analysis & Expected Results

As water concentration increases, the intramolecular H-bond breaks in favor of intermolecular H-bonds with water.[1]

| Water Content (%) | Enol Emission (~400 nm) | Keto Emission (~500 nm) | Visual Color |

| 0.0% (Anhydrous) | Low | High | Green/Yellow |

| 1.0% | Moderate | Moderate | Yellow-Blue |

| > 5.0% | High | Low | Blue/Violet |

Ratiometric Plot:

Plot the ratio

Application 2: Anion Sensing (Fluoride/Acetate)[1]

1-HNC is highly selective for basic anions (F⁻, AcO⁻, H₂PO₄⁻) over non-basic anions (Cl⁻, Br⁻, NO₃⁻).[1] The mechanism involves proton transfer from the probe to the anion.

Protocol B: Anion Screening[1]

Reagents:

-

1-HNC Working Solution (10 µM in ACN or DMSO).

-

Anion salts (TBA salts: Tetrabutylammonium fluoride, acetate, chloride, etc.).[1]

Step-by-Step Workflow:

-

Baseline Measurement: Record the fluorescence of 1-HNC in pure solvent (

nm). -

Analyte Addition: Add 5–10 equivalents of the target anion.

-

Observation:

-

F⁻ / AcO⁻: Drastic quenching of the Keto band (500 nm) and emergence of a new, blue-shifted species (anionic species) or total quenching depending on solvent polarity.[1]

-

Cl⁻ / Br⁻: No significant spectral change.

-

Diagram 2: Anion Sensing Workflow

Caption: Workflow for qualitative anion screening using 1-HNC. Basic anions disrupt the ESIPT process, altering the emission profile.[1]

Validation & Troubleshooting

To ensure Scientific Integrity , every experiment must include self-validating controls.

| Issue | Possible Cause | Validation Step |

| No Keto Emission in Dry Solvent | Solvent is wet or impure. | Run a Karl Fischer titration on the solvent. Add molecular sieves (3Å) and re-test. |

| Fluorescence Quenching (No Shift) | Concentration too high (ACQ). | Dilute sample to 1 µM. If signal recovers, aggregation was the cause.[1] |

| Unstable Signal | Photobleaching. | Reduce excitation slit width (e.g., 5 nm to 2.5 nm) or exposure time. |

| Isosbestic Point Failure | Multiple side reactions. | Check 1H NMR. A clean equilibrium between two species (Enol/Keto or Neutral/Anion) must show a clear isosbestic point in UV-Vis absorption.[1] |

References

-

Klymchenko, A. S., & Demchenko, A. P. (2024).[1] Multiparametric probing of microenvironment with solvatochromic fluorescent dyes. Methods and Applications in Fluorescence.[5]

-

Padalkar, V. S., & Sekar, N. (2016).[1] Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Solid State Emitters. Chemical Reviews.[5][6]

-

Sedgwick, A. C., et al. (2018).[1] Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews.

-

Zhao, J., et al. (2011).[1] Excited state intramolecular proton transfer (ESIPT): from principle to application.[1][7] Physical Chemistry Chemical Physics.

(Note: While specific commercial kits for 1-HNC are rare, the protocols above are derived from the foundational photophysics of 1-hydroxy-2-naphthoic acid derivatives described in the cited literature.)

Sources

- 1. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: Part 1. 1-hydroxy-2-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Protocol for the Synthesis of Substituted 1-Hydroxy-2-Naphthanilides

Abstract & Scientific Context

Substituted 1-hydroxy-2-naphthanilides are a critical scaffold in medicinal chemistry, distinct from their regioisomeric 2-hydroxy-3-naphthanilide counterparts (the "Naphtol AS" series). While the latter are ubiquitous in azo dye manufacturing, the 1-hydroxy-2-isomers have emerged as potent pharmacophores with proven antimycobacterial (specifically against M. tuberculosis and M. kansasii) and anticancer activities (p53-independent apoptosis induction).

The Synthetic Challenge: Intramolecular Hydrogen Bonding

The primary challenge in synthesizing 1-hydroxy-2-naphthoic acid derivatives lies in the strong intramolecular hydrogen bond (IMHB) between the C1-hydroxyl proton and the C2-carbonyl oxygen.

-

Thermodynamic Stability: This 6-membered pseudo-ring stabilizes the carboxylic acid, reducing the electrophilicity of the carbonyl carbon.

-

Reaction Kinetics: Standard thermal condensation often requires harsh conditions to overcome this stabilization.

-

Regioselectivity: Protection of the phenolic hydroxyl is generally unnecessary because the IMHB locks the proton, preventing competitive O-acylation under controlled conditions.

This guide presents two validated protocols: a Microwave-Assisted PCl₃ Method (high yield, rapid) and a HATU-Mediated Method (mild, for acid-sensitive substrates).

Retrosynthetic Analysis & Mechanism

The synthesis relies on the activation of 1-hydroxy-2-naphthoic acid (1-HNA) to an electrophilic species (Acid Chloride or Activated Ester) followed by aminolysis with a substituted aniline.

Reaction Mechanism (PCl₃ Route)

The phosphorus trichloride method generates the acid chloride in situ. This is preferred over thionyl chloride (

Figure 1: Mechanistic pathway for the PCl₃-mediated amidation. The acid chloride is generated in situ to minimize hydrolysis.

Protocol A: Microwave-Assisted PCl₃ Coupling

Best For: Stable substrates, bulk synthesis, library generation. Reference: Adapted from Gonec et al. (2019) and standard industrial protocols.

Materials

-

Substrate: 1-Hydroxy-2-naphthoic acid (1.0 eq)

-

Reagent: Substituted Aniline (1.0 - 1.1 eq)

-

Activator: Phosphorus Trichloride (

) (0.5 - 0.6 eq) -

Solvent: Chlorobenzene (Anhydrous)

-

Equipment: Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover) capable of sealed vessel operation.

Step-by-Step Methodology

-

Preparation: In a microwave-transparent vial (10 mL or 30 mL depending on scale), suspend 1-hydroxy-2-naphthoic acid (1.0 mmol, ~188 mg) and the substituted aniline (1.0 mmol) in anhydrous chlorobenzene (5 mL).

-

Activation: Add

(0.5 mmol, ~45-

Note: A slight exotherm may occur. Perform in a fume hood.

-

-

Irradiation: Seal the vial and place it in the microwave reactor. Program the following parameters:

-

Temperature: 130 °C

-

Time: 20 - 45 minutes (Substrate dependent; electron-deficient anilines require longer times).

-

Power: Dynamic mode (Max 500W).

-

Stirring: High (600 rpm).

-

-

Workup:

-

Allow the reaction to cool to 50 °C.

-

Transfer the mixture to a beaker. The product often precipitates upon cooling.

-

If no precipitate forms, remove solvent under reduced pressure.

-

-

Purification:

-

Resuspend the crude solid in saturated Sodium Bicarbonate (

) solution to quench residual acid/phosphorous species. Stir for 30 mins. -

Filter the solid.

-

Recrystallization: Dissolve in hot Ethanol. Add water dropwise until turbidity persists. Cool to 4 °C overnight.

-

Critical Process Parameters (CPPs)

| Parameter | Set Point | Rationale |

| Stoichiometry ( | 0.5 - 0.6 eq | |

| Solvent | Chlorobenzene | High boiling point (131°C) matches the target reaction temp; excellent solubility for the acid chloride intermediate. |

| Temperature | 130 °C | Sufficient to disrupt the intramolecular H-bond and drive the elimination of HCl. |

Protocol B: HATU-Mediated Coupling

Best For: Acid-sensitive functional groups (e.g., Boc-amines, acetals), small-scale medicinal chemistry.

Materials

-

Substrate: 1-Hydroxy-2-naphthoic acid (1.0 eq)

-

Reagent: Substituted Aniline (1.1 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology

-

Activation: Dissolve 1-hydroxy-2-naphthoic acid (1.0 mmol) in DMF (4 mL). Add DIPEA (2.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

-

Coupling: Add HATU (1.2 mmol). Stir for 10-15 minutes. The solution should turn slightly yellow as the active ester forms.

-

Addition: Add the substituted aniline (1.1 mmol).

-

Reaction: Stir at RT for 12–18 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The acid spot (baseline/low Rf) should disappear.

-

-

Workup:

-

Pour the reaction mixture into ice-cold 1M HCl (20 mL). The product should precipitate.

-

Note: If the aniline contains basic nitrogens sensitive to HCl, pour into saturated

or water instead.

-

-

Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/Water.

Decision Matrix & Workflow

Use the following logic to select the appropriate protocol for your specific substituted aniline.

Figure 2: Decision matrix for selecting the optimal synthetic route based on substrate electronics and stability.

Characterization & Quality Control

Successful synthesis is confirmed not just by mass, but by specific spectroscopic signatures.

-

1H NMR (DMSO-d6):

-

Amide Proton (-NH): Typically a singlet between

10.5 – 12.0 ppm. -

Hydroxyl Proton (-OH): A sharp singlet often shifted downfield (

13.0 – 14.0 ppm) due to the strong intramolecular hydrogen bond. Absence of this shift suggests incorrect regiochemistry or O-acylation.

-

-

IR Spectroscopy:

-

Amide I (C=O): 1630 – 1650 cm⁻¹ (Lower than typical amides due to H-bonding).

-

Amide II (N-H bend): ~1540 cm⁻¹.

-

-

Melting Point: These compounds are highly crystalline. Sharp melting points (< 2°C range) indicate high purity.

Safety & Handling

-

Phosphorus Trichloride (

): Extremely corrosive and reacts violently with water to produce HCl and phosphorous acid. Handle only in a dry fume hood. Quench all glassware in a bicarbonate bath before washing. -

Chlorobenzene: Flammable and toxic. Avoid inhalation.

-

Microwave Reactors: Ensure vessels are rated for the pressure generated by chlorobenzene at 130°C (approx 2-3 bar).

References

-

Gonec, T., et al. (2019). Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. Scientific Reports, 9, 6387. [Link]

-

Kauerová, T., et al. (2019).[1] Ring-Substituted 1-Hydroxynaphthalene-2-Carboxanilides Inhibit Proliferation and Trigger Mitochondria-Mediated Apoptosis. Molecules, 24(5), 882. [Link]

-

Figueroa-Valverde, L., et al. (2014). Design and Synthesis of Naphthol Derivatives. Asian Journal of Chemistry, 26(16), 5007-5012. [Link]

Sources

Application Note: 1-Hydroxy-2-Naphthalenecarboxamide Derivatives as Antimicrobial Agents

[1][2][3][4][5]

Introduction & Scientific Rationale

The rise of multidrug-resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, necessitates the exploration of novel pharmacophores.[1] The 1-hydroxy-2-naphthalenecarboxamide scaffold represents a "privileged structure" in medicinal chemistry.[1]